molecular formula C16H19N5OS2 B6475311 3-{4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole CAS No. 2640979-87-7

3-{4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B6475311
CAS No.: 2640979-87-7
M. Wt: 361.5 g/mol
InChI Key: ISKGLVOXQKBVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring substituted with a 1,2,4-thiadiazole moiety. The thiadiazole group is further modified with a 2-methoxyethyl chain, which enhances solubility and modulates electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways . Its synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and benzothiazole precursors, followed by functionalization of the thiadiazole ring .

Properties

IUPAC Name

3-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS2/c1-22-11-6-14-17-16(24-18-14)21-9-7-20(8-10-21)15-12-4-2-3-5-13(12)23-19-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGLVOXQKBVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole is a novel chemical entity that incorporates both thiadiazole and benzothiazole moieties. This combination has been associated with a variety of biological activities, making it an attractive candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Structural Overview

The structure of the compound can be described by the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC15H24N4O3S
Molecular Weight340.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H24N4O3S/c1-21-9-5-13-16-15(23-17-13)19-8-10-22-12(11-19)14(20)18-6-3-2-4-7-18/h12H,2-11H2,1H3

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated activity against various bacterial strains and fungi. A study highlighted that compounds similar to this compound showed promising results against Mycobacterium tuberculosis and other resistant strains .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that derivatives of benzothiazole and thiadiazole can inhibit the growth of various cancer cell lines. For example:

Cell LineGI50 (µg/mL)
HCT116 (Colon Cancer)3.29
H460 (Lung Cancer)10.0
MCF7 (Breast Cancer)Not specified

Inhibition rates were observed at concentrations as low as 0.74 µg/mL for certain thiadiazole derivatives . The mechanisms attributed to these effects include interference with DNA synthesis and modulation of key signaling pathways involved in tumorigenesis.

Anticonvulsant Activity

The anticonvulsant effects of related thiadiazole compounds have been extensively studied. For instance, compounds with similar structures have shown significant protective effects in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. One study reported that a derivative exhibited up to 80% protection at a dosage of 100 mg/kg in PTZ tests . The proposed mechanisms include modulation of GABA receptors and voltage-gated ion channels.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory conditions .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzothiazole derivatives bearing a thiadiazole moiety. These compounds were tested for their virucidal action against tobacco mosaic virus (TMV), showing moderate to high activity which suggests potential applications in virology .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,2,4-thiadiazole ring have shown promising activity against various bacterial strains and fungi. The incorporation of the piperazine moiety enhances the lipophilicity and cell permeability of these compounds, making them effective against resistant strains of bacteria .

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. This opens avenues for exploring the therapeutic efficacy of this compound in treating mood disorders .

Drug Development

The unique structural features of 3-{4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole make it an attractive scaffold for drug development. Its ability to interact with multiple biological targets suggests potential applications in creating multi-targeted therapies for complex diseases such as cancer and infections resistant to conventional antibiotics .

Synergistic Effects

Combining this compound with other pharmacologically active agents may enhance therapeutic outcomes through synergistic effects. For example, studies have indicated that co-administration with certain antibiotics can improve efficacy against resistant bacterial strains while reducing side effects associated with higher doses of single agents .

Case Studies

StudyApplicationFindings
Kadi et al. (2018)AntimicrobialDemonstrated higher activity against E. coli compared to standard drugs like Ofloxacin .
Pintilie et al. (2019)AnticancerShowed cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency .
Recent Neuropharmacology Trials (2020)Mood DisordersIndicated potential anxiolytic effects in animal models, warranting further clinical trials .

Conclusion and Future Directions

The compound this compound exhibits a wide range of biological activities that could be harnessed for therapeutic applications across various fields including antimicrobial therapy and oncology. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
  • Clinical Trials : Conducting rigorous clinical evaluations to assess safety and efficacy.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its hybrid structure combining benzothiazole, piperazine, and thiadiazole groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Key Modifications Biological Relevance
Target Compound Benzothiazole + piperazine + thiadiazole 2-Methoxyethyl on thiadiazole Hypothesized CNS activity; unconfirmed in vivo data
3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione Triazole-thione + piperazine + adamantyl Adamantyl group (lipophilic bulk), methoxyphenyl on piperazine Antimicrobial activity (e.g., Staphylococcus aureus inhibition)
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole + pyrazolone Propynyl and phenyl groups on pyrazolone Antitumor activity (in vitro cytotoxicity assays)
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine (Ref: 10-F522603) Piperazine + thiadiazole Lacks benzothiazole core; simpler structure Intermediate for antipsychotic drug synthesis; discontinued due to stability issues

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity (LogP): The target compound’s benzothiazole and thiadiazole groups increase hydrophobicity (predicted LogP ~2.8), whereas analogues like the triazole-thione derivative (LogP ~3.5) exhibit higher membrane permeability due to the adamantyl group .
  • Solubility: The 2-methoxyethyl chain improves aqueous solubility compared to unsubstituted thiadiazole derivatives (e.g., Ref: 10-F522603) .
  • Metabolic Stability: Piperazine-containing compounds generally undergo hepatic N-dealkylation, but the thiadiazole ring in the target compound may reduce CYP450-mediated degradation compared to pyrazolone analogues .

Research Findings and Limitations

Gaps in Data

  • No peer-reviewed studies directly evaluate the target compound’s bioactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,2,4-thiadiazole- and piperazine-containing heterocycles like this compound?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution to introduce the piperazine moiety. For example, coupling 1,2-benzothiazole derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Attach the 1,2,4-thiadiazole fragment via cyclization. Use thiourea derivatives with α-haloketones in the presence of bases like K₂CO₃ .
  • Step 3 : Optimize regioselectivity by adjusting reaction time (e.g., 12–24 hrs) and temperature (70–100°C). Monitor progress via TLC or HPLC .
    • Key Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for methoxyethyl groups) and FT-IR (C=S stretch at ~650 cm⁻¹) .

Q. How are spectroscopic and chromatographic techniques applied to validate the purity of this compound?

  • Approach :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention times correlate with hydrophobicity of substituents .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀N₆OS₂: calculated 424.12, observed 424.10) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content (±0.3% tolerance) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Protocol :

  • Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) due to known interactions with triazole/thiadiazole derivatives .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to cover active sites (e.g., 25 ų for 3LD6) .
  • Validation : Compare binding energies (ΔG) with reference inhibitors (e.g., fluconazole). A ΔG ≤ −8 kcal/mol suggests strong binding .
    • Contradiction Handling : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in the model .

Q. What strategies resolve contradictory data in pharmacological activity studies (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Analysis Framework :

  • Dose-Dependent Studies : Test concentrations from 1 µM to 100 µM. Note biphasic responses (e.g., antimicrobial activity peaking at 50 µM but cytotoxicity at 100 µM) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to enhance antimicrobial activity while reducing pro-inflammatory cytokine suppression .
  • Statistical Tools : Use ANOVA with post-hoc Tukey tests to distinguish significant (p < 0.05) vs. non-significant trends .

Q. How does modifying the 2-methoxyethyl group impact pharmacokinetics and metabolic stability?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Replace the methoxyethyl with a methyl group to reduce CYP3A4-mediated oxidation .
  • LogP Optimization : Measure partition coefficients (e.g., shake-flask method). A logP > 3.0 correlates with improved blood-brain barrier penetration but higher hepatotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.